molecular formula C33H41FN6O4 B8103254 IL-17A antagonist 1

IL-17A antagonist 1

Cat. No.: B8103254
M. Wt: 604.7 g/mol
InChI Key: VWRXSIAIHJZTCV-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IL-17A antagonist 1: is a compound that specifically targets and inhibits the activity of interleukin-17A (IL-17A), a pro-inflammatory cytokine. IL-17A plays a crucial role in the immune response and is involved in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, this compound can help reduce inflammation and alleviate symptoms associated with these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IL-17A antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common method involves the use of sulfonyl fluoride analogs, which are designed, prepared, and evaluated for their functional activity . The preparation method for in vivo formula includes mixing the compound with dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by the addition of distilled water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of stock solutions, which are stored at -80°C for up to six months or at -20°C for up to one month . The use of automated systems helps in maintaining the quality and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

IL-17A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include DMSO, PEG300, and Tween 80 . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from the reactions involving this compound include various analogs and derivatives that exhibit potent IL-17A antagonistic activity. These products are evaluated for their efficacy in inhibiting IL-17A and their potential therapeutic applications .

Comparison with Similar Compounds

IL-17A antagonist 1 is unique in its ability to specifically target IL-17A and inhibit its activity. Similar compounds include secukinumab and ixekizumab, which are monoclonal antibodies that also target IL-17A . Another similar compound is brodalumab, which targets the IL-17 receptor . While these compounds share a common mechanism of action, this compound is distinguished by its specific binding affinity and inhibitory potency .

List of Similar Compounds

  • Secukinumab
  • Ixekizumab
  • Brodalumab

This compound offers a promising approach for the treatment of autoimmune and inflammatory diseases by specifically targeting and inhibiting IL-17A. Its unique properties and wide range of applications make it a valuable compound in scientific research and therapeutic development.

Properties

IUPAC Name

N-[(2S)-1-[4-[2-[[2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]acetyl]amino]ethyl]anilino]-3-(2-fluorophenyl)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41FN6O4/c1-39(2)30(42)22-33(16-6-7-17-33)21-29(41)35-18-14-23-10-12-25(13-11-23)37-31(43)27(20-24-8-4-5-9-26(24)34)38-32(44)28-15-19-36-40(28)3/h4-5,8-13,15,19,27H,6-7,14,16-18,20-22H2,1-3H3,(H,35,41)(H,37,43)(H,38,44)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRXSIAIHJZTCV-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CCNC(=O)CC4(CCCC4)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CCNC(=O)CC4(CCCC4)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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